6-((Ethylthio)methyl)-9H-purine
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Overview
Description
6-((Ethylthio)methyl)-9H-purine is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Ethylthio)methyl)-9H-purine typically involves the introduction of the ethylthio group to the purine ring. One common method is the reaction of 6-chloromethylpurine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((Ethylthio)methyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding a simpler purine derivative.
Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the ethylthio group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-((Ethylthio)methyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((Ethylthio)methyl)-9H-purine involves its interaction with biological molecules. The ethylthio group can enhance the compound’s ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A well-known purine derivative used in chemotherapy.
6-Thioguanine: Another purine analog with therapeutic applications.
6-Methylthiopurine: Similar in structure but with a methylthio group instead of an ethylthio group.
Uniqueness
6-((Ethylthio)methyl)-9H-purine is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain targets and potentially improve its therapeutic profile compared to other purine derivatives.
Properties
CAS No. |
3389-36-4 |
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Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
6-(ethylsulfanylmethyl)-7H-purine |
InChI |
InChI=1S/C8H10N4S/c1-2-13-3-6-7-8(11-4-9-6)12-5-10-7/h4-5H,2-3H2,1H3,(H,9,10,11,12) |
InChI Key |
RHVIEWNPXGDCMD-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
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